molecular formula C21H18BrNO2 B4621285 5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxy-3-methylbenzamide

5-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-2-methoxy-3-methylbenzamide

Cat. No. B4621285
M. Wt: 396.3 g/mol
InChI Key: FFCYANJPSMQVID-UHFFFAOYSA-N
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Description

The study and development of specific bromo-substituted methoxy-methylbenzamide derivatives have attracted attention due to their potential applications in materials science, pharmacology, and as intermediates in organic synthesis. These compounds' unique structures lend them interesting chemical and physical properties, making them valuable for various scientific and industrial applications.

Synthesis Analysis

The synthesis of similar bromo-substituted benzamide compounds typically involves the reaction of bromo-substituted salicylaldehydes with appropriate amides or hydrazides under controlled conditions. For example, Schiff bases have been synthesized by reacting 5-bromo-3-methoxysalicylaldehyde with 4-methoxybenzohydrazide, demonstrating a method that could potentially be applied or adapted for the synthesis of the target compound (Mei-An Zhu & X. Qiu, 2011).

Molecular Structure Analysis

The molecular structure of bromo-substituted benzamide derivatives is often characterized using X-ray crystallography, providing detailed insights into their crystalline forms and molecular configurations. These structures typically display various intermolecular interactions, such as hydrogen bonding and π-π interactions, which can significantly influence their physical properties and reactivity (Mei-An Zhu & X. Qiu, 2011).

Scientific Research Applications

Antioxidant Properties of Bromophenol Derivatives

Bromophenol derivatives, isolated from marine red algae, have demonstrated potent scavenging activity against radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical fields. The study by Ke-kai Li, Xiao‐Ming Li, J. Gloer, and Bin-gui Wang (2012) on new nitrogen-containing bromophenols from marine red alga Rhodomela confervoides underscores this application, highlighting the compounds' radical scavenging activity and moderate activity against ABTS radicals, which may contribute to preventing oxidative deterioration in food products (Li et al., 2012).

Applications in Photodynamic Therapy

Another study focused on the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yield. These properties make the phthalocyanine compound a promising photosensitizer for photodynamic therapy applications, particularly in the treatment of cancer. The research by M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) emphasizes the compound's good fluorescence properties and appropriate photodegradation quantum yield for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Anticancer Activity

Research into the synthesis and evaluation of 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity presents a potential application in developing new therapeutic agents. O. Bekircan, M. Kucuk, B. Kahveci, and H. Bektaş (2008) synthesized derivatives that were screened against a panel of cancer cell lines, indicating the relevance of such compounds in anticancer drug development (Bekircan et al., 2008).

properties

IUPAC Name

5-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c1-12-10-15(22)11-17(20(12)25-2)21(24)23-18-9-8-14-7-6-13-4-3-5-16(18)19(13)14/h3-5,8-11H,6-7H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCYANJPSMQVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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